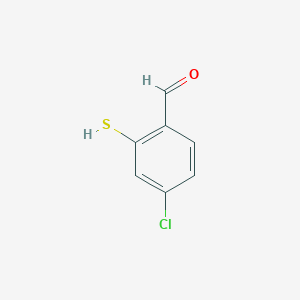

4-Chloro-2-mercaptobezaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClOS |

|---|---|

Molecular Weight |

172.63 g/mol |

IUPAC Name |

4-chloro-2-sulfanylbenzaldehyde |

InChI |

InChI=1S/C7H5ClOS/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H |

InChI Key |

HKAIVGPZBMVJGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Optimizations for 4 Chloro 2 Mercaptobenzaldehyde

Established Synthetic Pathways to 4-Chloro-2-mercaptobenzaldehyde

Multi-step Synthetic Approaches and Precursor Selection

The traditional synthesis of 4-chloro-2-mercaptobenzaldehyde often involves multi-step reaction sequences starting from readily available precursors. A common strategy involves the reaction of a substituted benzaldehyde (B42025), such as p-chlorobenzaldehyde, with a mercaptide source. For instance, reacting p-chlorobenzaldehyde with an anhydrous alkali metal methyl mercaptide in an organic solvent can yield the desired product. google.comgoogle.com However, this method presents challenges, including the difficult preparation of the anhydrous mercaptide and the subsequent separation of the product from salt byproducts, which often requires filtration, extraction, and vacuum distillation to achieve high purity. google.comgoogle.com

Another approach begins with ortho-bromobenzaldehyde. researchgate.net This pathway involves the protection of the aldehyde group, followed by a Grignard reaction with sulfur and subsequent hydrolysis with dilute hydrochloric acid to yield the final product. researchgate.net The selection of the starting material is crucial and often dictated by the desired substitution pattern on the final molecule. For example, to introduce the chloro and mercapto groups at specific positions, precursors like 4-chloro-2-nitrobenzoic acid can be synthesized from benzene (B151609) through a series of reactions including Friedel-Crafts alkylation, nitration, oxidation, and subsequent functional group manipulations. quora.com

Strategies for Regioselective Functionalization and Halogenation

Achieving the correct regiochemistry, particularly the placement of the chloro and mercapto groups at the 4- and 2-positions of the benzaldehyde ring, is a critical aspect of the synthesis. Regioselectivity is often controlled by the directing effects of the substituents already present on the benzene ring during electrophilic aromatic substitution reactions. For instance, in the synthesis starting from toluene, the methyl group directs nitration to the ortho and para positions. quora.com Subsequent oxidation and other transformations then lead to the desired 4-chloro-2-substituted pattern. quora.com

Phase transfer catalysis is a notable strategy to facilitate the reaction between a water-soluble nucleophile (like a mercaptide) and an organic-soluble substrate (the substituted benzaldehyde). google.com This method can improve reaction rates and yields by transporting the nucleophile across the phase boundary. google.com The choice of catalyst and reaction conditions is vital for controlling the regioselectivity and minimizing side reactions. google.com Furthermore, palladium-catalyzed coupling reactions have emerged as powerful tools for the regioselective formation of C-S bonds, which is a key step in many synthetic routes to mercaptobenzaldehydes. rsc.org

Advanced and Sustainable Synthetic Innovations

Green Chemistry Principles and Methodologies in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for 4-chloro-2-mercaptobenzaldehyde and its derivatives. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. One such approach involves the use of elemental sulfur as the sulfur source, which is activated by reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net This method avoids the use of foul-smelling and volatile thiols.

The use of water as a solvent, whenever possible, is another key aspect of green chemistry. google.comgoogle.com Some syntheses of mercaptobenzaldehydes have been successfully carried out in aqueous solutions, eliminating the need for volatile organic solvents. google.comgoogle.com Additionally, the development of one-pot multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, reduces the need for purification of intermediates and minimizes solvent usage and waste generation. researchgate.net

Catalytic Approaches and Organocatalysis in Synthesis

Catalysis plays a pivotal role in the modern synthesis of 4-chloro-2-mercaptobenzaldehyde and its derivatives, offering pathways with higher efficiency and selectivity. abcr.com Organocatalysis, the use of small organic molecules as catalysts, has gained prominence due to its mild reaction conditions and ability to promote enantioselective transformations. nih.govnih.govd-nb.info

For instance, 4-chloro-2-mercaptobenzaldehyde has been utilized as a substrate in organocatalytic tandem reactions to produce complex chiral molecules. nih.govnih.gov In one study, a cupreine-catalyzed tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes (including the 4-chloro derivative) and β-nitrostyrenes was developed to synthesize enantioenriched 2,3,4-trisubstituted thiochromanes. nih.gov Similarly, a quinine (B1679958) thiourea (B124793) derivative has been used to catalyze the tandem Michael-Knoevenagel reaction between 2-mercaptobenzaldehydes and benzylidenemalonates. nih.gov These catalytic systems often rely on hydrogen bonding interactions to achieve high levels of stereocontrol. nih.govd-nb.info

Optimization of Reaction Parameters for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-chloro-2-mercaptobenzaldehyde. Key parameters that are often varied include temperature, solvent, catalyst loading, and reaction time.

For example, in phase transfer-catalyzed syntheses, the concentration of the catalyst and the reaction temperature can significantly impact the reaction rate and the formation of byproducts. google.comgoogle.com It has been observed that heating the reaction mixture to temperatures between room temperature and 100°C can facilitate the formation of the desired product. google.com In organocatalytic reactions, lowering the temperature can often improve the enantioselectivity of the transformation. nih.gov For instance, in a tandem Michael-Knoevenagel reaction, the highest enantiomeric excess was achieved when the reaction was conducted at -40°C. nih.gov

The choice of solvent is also critical. While some reactions proceed well in organic solvents like dichloromethane (B109758) or diethyl ether, others can be performed in more environmentally benign solvents like water or ethanol (B145695). google.comnih.govnih.govpsu.edu The optimization process often involves screening a variety of solvents to find the one that provides the best balance of solubility, reactivity, and ease of workup. The following table summarizes the impact of various parameters on the synthesis.

| Parameter | Effect on Yield and Purity | References |

| Temperature | Can increase reaction rate but may also lead to side products if too high. Lowering temperature can improve enantioselectivity in catalytic reactions. | google.comgoogle.comnih.gov |

| Catalyst | The choice and loading of the catalyst are critical for reaction efficiency and selectivity. Both metal-based and organocatalysts are employed. | google.comgoogle.comnih.govnih.govd-nb.info |

| Solvent | Affects solubility of reactants and can influence reaction rates and selectivity. A shift towards greener solvents like water and ethanol is notable. | google.comnih.govnih.govpsu.edu |

| Reactant Ratio | Stoichiometric control is important to minimize waste and side reactions. | google.comgoogle.com |

Retrosynthetic Analysis and Alternative Synthetic Routes

A thorough understanding of the synthetic pathways to 4-chloro-2-mercaptobenzaldehyde is crucial for its efficient production and application in various chemical syntheses. A retrosynthetic analysis allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. This analysis, in turn, reveals several potential forward synthetic routes, each with its own set of advantages and challenges.

Retrosynthetic Analysis

The retrosynthetic analysis of 4-chloro-2-mercaptobenzaldehyde reveals three primary strategic disconnections based on the installation of the key functional groups: the formyl (-CHO), mercapto (-SH), and chloro (-Cl) substituents on the benzene ring.

Disconnection 1: C-CHO Bond (Formylation)

The most straightforward disconnection involves breaking the bond between the aromatic ring and the aldehyde carbon. This leads back to a 4-chlorothiophenol (B41493) derivative as the key intermediate. The forward synthesis would then involve an ortho-formylation reaction. This strategy is attractive as 4-chlorothiophenol is a commercially available starting material.

Disconnection 2: C-S Bond (Thiolation)

An alternative disconnection targets the carbon-sulfur bond. This approach considers 2,5-dichlorobenzaldehyde (B1346813) as the primary precursor. The forward synthesis would necessitate a nucleophilic aromatic substitution (SNAr) reaction to replace the ortho-chloro group with a mercapto group or a protected equivalent. The electron-withdrawing nature of the aldehyde group activates the ortho position, making this a plausible route.

Disconnection 3: Functional Group Interconversion (FGI)

A third retrosynthetic pathway involves the interconversion of functional groups. For instance, a 2-amino-4-chlorobenzaldehyde (B1279505) could be a precursor, with the amino group being converted to the mercapto group via a Sandmeyer-type reaction. This approach leverages the well-established chemistry of diazonium salts.

Alternative Synthetic Routes

Based on the retrosynthetic analysis, several alternative synthetic methodologies can be proposed for the preparation of 4-chloro-2-mercaptobenzaldehyde.

Route A: Nucleophilic Aromatic Substitution of 2,5-Dichlorobenzaldehyde

This route follows the logic of the C-S bond disconnection. The synthesis commences with 2,5-dichlorobenzaldehyde. The ortho-chloro group is susceptible to nucleophilic attack by a sulfide (B99878) source due to the activating effect of the adjacent aldehyde group. A common method involves the use of an alkali metal sulfide, such as sodium sulfide or sodium hydrosulfide, often in a polar aprotic solvent like dimethylformamide (DMF) or in the presence of a phase-transfer catalyst. vulcanchem.com The reaction typically requires elevated temperatures to proceed at a reasonable rate. An alternative involves using a protected thiol, such as a thiolate, to avoid side reactions.

Route B: Ortho-Formylation of 4-Chlorothiophenol

Following the C-CHO bond disconnection strategy, this route utilizes the commercially available 4-chlorothiophenol. The introduction of the aldehyde group ortho to the mercapto group can be challenging due to the potential for the sulfur atom to interfere with the formylating reagents. However, methods like the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a formamide (B127407) derivative, can be effective for the formylation of electron-rich aromatic rings. Protection of the thiol group, for instance as a thioether, might be necessary prior to formylation, followed by a deprotection step. Another approach is the Duff reaction, which uses hexamethylenetetramine in an acidic medium, or the Reimer-Tiemann reaction, although the latter often provides lower yields for thiophenols compared to phenols.

Route C: Synthesis via Grignard Reagent

A method analogous to the synthesis of 2-mercaptobenzaldehyde (B1308449) from ortho-bromobenzaldehyde can be envisioned. This would start from 2,5-dichlorobenzaldehyde. The aldehyde group would first need to be protected, for example, as an acetal. Subsequently, a Grignard reagent could be formed at the 2-position via a halogen-magnesium exchange. This organometallic intermediate can then react with elemental sulfur, followed by acidic workup and deprotection of the aldehyde to yield the desired product.

Route D: Phase-Transfer Catalyzed Thiolation

A patented method describes the synthesis of substituted mercapto-benzaldehydes via the reaction of a substituted benzaldehyde with an alkali metal mercaptide in the presence of a phase-transfer catalyst. vulcanchem.com In the context of 4-chloro-2-mercaptobenzaldehyde, this would involve reacting 2,5-dichlorobenzaldehyde with an alkali metal salt of a mercaptan, such as sodium thiomethoxide, under phase-transfer conditions. The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the mercaptide anion from the aqueous phase to the organic phase where the reaction occurs. vulcanchem.com This method is often advantageous due to milder reaction conditions and improved yields. vulcanchem.com

Interactive Data Table of Synthetic Routes

| Route | Starting Material | Key Reagents | General Conditions | Reported/Expected Yield | Key Advantages | Potential Challenges |

| A | 2,5-Dichlorobenzaldehyde | NaSH or Na2S, DMF | Elevated temperatures (e.g., 100-150 °C) | Moderate | Direct introduction of the thiol group. | Potential for side reactions and harsh conditions. |

| B | 4-Chlorothiophenol | POCl3, DMF (Vilsmeier-Haack) | 0 °C to reflux | Moderate to Good | Utilizes a readily available starting material. | Potential for sulfur oxidation; may require protection/deprotection steps. |

| C | 2,5-Dichlorobenzaldehyde | Mg, I2 (activator), S8, Acid | Anhydrous ether/THF, low to ambient temperature | Moderate | Controlled introduction of sulfur. | Requires protection of the aldehyde group; sensitive Grignard reagent. |

| D | 2,5-Dichlorobenzaldehyde | Alkali metal mercaptide (e.g., NaSMe), Phase-transfer catalyst (e.g., Bu4NBr) | Biphasic system (e.g., water/organic solvent), 40-90 °C | Good to High vulcanchem.com | Milder conditions, often higher yields. | Requires subsequent demethylation if a methyl mercaptide is used. |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Mercaptobenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) in 4-chloro-2-mercaptobenzaldehyde is a primary site for electrophilic attack, readily undergoing reactions with various nucleophiles. The reactivity of the carbonyl carbon is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions and Derivatives Formation

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry. researchgate.net This process involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. This reactivity is central to the synthesis of more complex molecules. For instance, the aldehyde can participate in intramolecular aldol (B89426) reactions following an initial conjugate addition by its own thiol group. mdpi.com In these tandem or cascade reactions, the aldehyde serves as the electrophilic partner, capturing an in-situ generated nucleophile.

A key example is the enantioselective tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. nih.gov While the initial step is the Michael addition of the thiol, the subsequent and final step is an intramolecular Henry reaction, which is a nucleophilic addition of a nitronate anion to the aldehyde group. nih.gov In the case of 4-chloro-2-mercaptobenzaldehyde reacting with β-nitrostyrene, this tandem sequence yields 2,3,4-trisubstituted thiochromanes. nih.gov Although the yield and enantiomeric excess were slightly lower compared to the unsubstituted analog, the reaction still proceeds effectively, demonstrating the aldehyde's capacity to act as an electrophile in complex, multi-step syntheses. nih.gov

Condensation Reactions, including Schiff Base Synthesis

Condensation reactions, which involve the joining of two molecules with the loss of a small molecule like water, are a hallmark of aldehyde chemistry. wikipedia.org 4-Chloro-2-mercaptobenzaldehyde is an effective substrate in various condensation reactions, such as the Knoevenagel condensation. sigmaaldrich.com

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com Research has shown that 4-chloro-2-mercaptobenzaldehyde undergoes an organocatalytic tandem Michael-Knoevenagel reaction with diethyl 2-(2-methoxybenzylidene)malonate. nih.gov This reaction proceeds with similar diastereoselectivity and enantioselectivity as the unsubstituted 2-mercaptobenzaldehyde (B1308449), indicating that the chloro substituent at the 4-position has a minimal effect on the stereochemical outcome of this specific transformation. nih.gov

| Reactants | Catalyst Type | Reaction Type | Product Class | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-mercaptobenzaldehyde and Diethyl 2-(2-methoxybenzylidene)malonate | Organocatalyst | Tandem Michael-Knoevenagel Condensation | Substituted Thiochromane | Substituents on the 2-mercaptobenzaldehyde ring had minimal effects on diastereoselectivity and enantioselectivity. | nih.gov |

| 4-Chloro-2-mercaptobenzaldehyde and β-Nitrostyrene | Cupreine | Tandem Michael-Henry Reaction | 2,3,4-Trisubstituted Thiochromane | Yields (ca. 85%) and enantiomeric excess (ca. 75% ee) were slightly lower than with unsubstituted 2-mercaptobenzaldehyde. | nih.gov |

Another significant condensation reaction is the formation of Schiff bases (or imines) through reaction with primary amines. This reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming an unstable carbinolamine intermediate which then dehydrates to yield the final imine product. ijmcmed.org While specific studies on 4-chloro-2-mercaptobenzaldehyde were not prevalent in the searched literature, the synthesis of Schiff bases from analogous compounds like 2-chlorobenzaldehyde (B119727) and 4-chlorobenzaldehyde (B46862) is well-documented, suggesting similar reactivity. nih.govresearchgate.net

Thiol Functional Group Reactivity

The thiol group (-SH) is a potent nucleophile and imparts a distinct set of reactive properties to the molecule, enabling carbon-sulfur bond formation and oxidation reactions.

Thiol-Ene and Thiol-Yne Reactions

The nucleophilic nature of the thiol group allows it to readily participate in thiol-ene reactions, most notably the conjugate addition (or Michael addition) to electron-deficient alkenes. rsc.org This reaction is a powerful tool for C-S bond formation and is frequently employed in the synthesis of sulfur-containing heterocycles. acs.org

| Thiol Source | "Ene" Component (Michael Acceptor) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 4-Chloro-2-mercaptobenzaldehyde | β-Nitrostyrene | Tandem Michael-Henry | Thiochromane | nih.gov |

| 4-Chloro-2-mercaptobenzaldehyde | Diethyl 2-(2-methoxybenzylidene)malonate | Tandem Michael-Knoevenagel | Thiochromane | nih.gov |

| 2-Mercaptobenzaldehydes | Maleimides | Domino Michael-Aldol | Succinimide-containing Benzothiopyrans | beilstein-journals.org |

| 2-Mercaptobenzaldehydes | α,β-Unsaturated Cyclic Ketones | Domino Michael-Aldol | Functionalized Thiochromanes | beilstein-journals.org |

Oxidation Pathways and Disulfide Formation

Thiols are susceptible to oxidation, most commonly forming disulfides (S-S bond). This transformation can occur under various conditions, often in the presence of mild oxidizing agents or even air. In the presence of oxidants like tert-Butyl hydroperoxide (TBHP), thiophenols can readily convert to the corresponding disulfide. rsc.org Specifically, 4-chlorobenzenethiol has been shown to convert quickly to its disulfide. rsc.org This suggests that 4-chloro-2-mercaptobenzaldehyde would behave similarly, readily dimerizing to form 2,2'-dithiobis(4-chlorobenzaldehyde) under oxidative conditions. This disulfide formation can sometimes be an unavoidable side reaction in other transformations. rsc.org For instance, in iron-catalyzed oxidative esterification reactions involving 4-chlorobenzenethiol, the formation of the disulfide was noted as an inevitable byproduct. rsc.org The mechanism can involve the formation of a thiyl radical, which can then react with another thiol molecule. acs.org

Halogen Atom Reactivity and Aromatic Substitution Reactions

The chlorine atom and the aromatic ring itself represent another center of reactivity, primarily involving substitution reactions. The outcome, whether nucleophilic or electrophilic substitution, is dictated by the interplay of the electronic effects of the aldehyde, thiol, and chloro substituents.

Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on the aromatic ring. govtpgcdatia.ac.in Such reactions are generally difficult on simple aryl halides but are facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. lumenlearning.comlibretexts.org In 4-chloro-2-mercaptobenzaldehyde, the aldehyde group is strongly electron-withdrawing (-R effect), and the chlorine atom is para to it. This arrangement activates the C-Cl bond towards nucleophilic attack. lumenlearning.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org Therefore, the chlorine atom in 4-chloro-2-mercaptobenzaldehyde can be displaced by strong nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. byjus.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate (an arenium ion or sigma complex). libretexts.org The substituents on the ring determine its reactivity and the orientation of the incoming electrophile.

For 4-chloro-2-mercaptobenzaldehyde:

-CHO group: A meta-director and strongly deactivating.

-Cl group: An ortho, para-director but deactivating.

-SH group: An ortho, para-director and activating.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. Unlike aliphatic SN2 reactions, which are hindered by the benzene ring, and SN1 reactions, which would require the formation of an unstable aryl carbocation, SNAr reactions on activated aromatic rings typically proceed via a two-step addition-elimination mechanism. byjus.compressbooks.pub

The reactivity of an aryl halide in an SNAr reaction is significantly influenced by the electronic nature of its substituents. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (the halogen), is crucial for activating the ring towards nucleophilic attack. libretexts.org In the case of 4-chloro-2-mercaptobenzaldehyde, the aldehyde group (-CHO) at the para position to the chlorine atom acts as a moderately electron-withdrawing group, thereby activating the ring for substitution.

The generally accepted mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chlorine atom. libretexts.org This step disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing aldehyde group. In the second, typically rapid step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. pressbooks.pub

Metal-Catalyzed Cross-Coupling Reactions at the Halogen Site

Beyond nucleophilic substitution, the chlorine atom in 4-chloro-2-mercaptobenzaldehyde serves as a handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley.com Palladium-based catalysts are frequently employed in these transformations, which typically involve the oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation and reductive elimination. rsc.orgacs.org

While specific documented examples for 4-chloro-2-mercaptobenzaldehyde are specialized, its structure allows for participation in several well-established cross-coupling reactions.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions for 4-Chloro-2-mercaptobenzaldehyde

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd Catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd Catalyst, Cu Co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd Catalyst, Ligand (e.g., BINAP), Base |

| Ullmann Condensation | Alcohol, Phenol | C-O | Cu Catalyst, Base, High Temperature |

| C-S Coupling | Thiol | C-S | Pd or Cu Catalyst, Base |

These reactions provide synthetic routes to a vast array of derivatives, where the chlorine atom is replaced by aryl, vinyl, alkynyl, amino, or alkoxy groups, significantly expanding the molecular complexity accessible from this starting material. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and preventing unwanted side reactions involving the other functional groups.

Intramolecular Cyclization and Heterocyclic Ring Formation Reactions

The proximate arrangement of the nucleophilic thiol group and the electrophilic aldehyde group in 4-chloro-2-mercaptobenzaldehyde makes it an excellent precursor for intramolecular cyclization and a key component in tandem reactions that form complex heterocyclic scaffolds. These reactions are particularly valuable for constructing thiochromenes and related benzothiopyran systems, which are important motifs in bioactive compounds. beilstein-journals.orgrsc.org

A prominent strategy involves the organocatalytic domino or tandem reaction, where multiple bonds are formed in a single synthetic operation. For instance, 2-mercaptobenzaldehydes, including the 4-chloro derivative, undergo tandem Michael addition-Henry reactions with β-nitrostyrenes. nih.gov In a study, the reaction of 4-chloro-2-mercaptobenzaldehyde with β-nitrostyrene, catalyzed by cupreine, yielded the corresponding 2,3,4-trisubstituted thiochromane with good yield and moderate diastereoselectivity and enantioselectivity. nih.gov

Similarly, domino thia-Michael-aldol reactions between 2-mercaptobenzaldehydes and α,β-unsaturated cyclic ketones proceed with high chemoselectivity to furnish tetrahydrothioxanthenones. beilstein-journals.org The proposed mechanism involves the initial conjugate addition of the thiol to the unsaturated ketone (thia-Michael addition), followed by an intramolecular aldol condensation where the newly formed enolate attacks the aldehyde, leading to ring closure. rsc.org

The versatility of this scaffold is further demonstrated in reactions with other Michael acceptors.

With Maleimides: Catalyzed by a bifunctional chiral amine thiourea (B124793), 2-mercaptobenzaldehydes react with maleimides to afford succinimide-containing benzothiopyrans, generating three new stereocenters in one step. beilstein-journals.org

With α,β-Unsaturated Oxazolidinones: Using a similar hydrogen-bond-mediated catalysis, reaction with α,β-unsaturated oxazolidinones produces highly functionalized chiral thiochromenes in excellent yields and enantioselectivities. beilstein-journals.org

These reactions highlight the utility of 4-chloro-2-mercaptobenzaldehyde as a bifunctional building block for the efficient, atom-economical synthesis of complex sulfur-containing heterocycles. rsc.orgresearchgate.net

Table 2: Examples of Heterocyclic Ring Formation Reactions

| Reactant Partner | Reaction Type | Product Class | Catalyst Type |

| β-Nitrostyrene | Tandem Michael-Henry | Thiochromane | Organocatalyst (Cupreine) |

| α,β-Unsaturated Ketone | Domino Thia-Michael-Aldol | Tetrahydrothioxanthenone | Organocatalyst (Chiral Amine) |

| Maleimide | Domino Michael-Aldol | Succinimide-Benzothiopyran | Organocatalyst (Chiral Thiourea) |

| Propargylic Thioethers | Cyclization/Carbonylation | Thiochromene Esters | NIS / Palladium Catalyst |

Detailed Reaction Mechanism Elucidation and Kinetic Studies

Understanding the detailed mechanism and kinetics of reactions involving 4-chloro-2-mercaptobenzaldehyde is essential for optimizing reaction conditions and predicting reactivity. Mechanistic studies often involve analyzing the electronic effects of substituents on reaction rates. The Hammett equation is a powerful tool used for this purpose, correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.

While specific kinetic data for 4-chloro-2-mercaptobenzaldehyde is not widely published, studies on simpler, related structures provide significant insight. For example, kinetic studies on the sodium borohydride (B1222165) (NaBH₄) reduction of a series of para-substituted benzaldehydes reveal the electronic influence of the substituent on the reactivity of the aldehyde group. rsc.org

The reduction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is quantified by the Hammett reaction constant (ρ), which is positive for this reaction, indicating that a negative charge develops in the transition state (i.e., the attack of the hydride on the carbonyl carbon). The 4-chloro substituent, being electron-withdrawing (Hammett constant σp = +0.23), increases the electrophilicity of the carbonyl carbon and thus accelerates the rate of reduction compared to unsubstituted benzaldehyde (B42025). rsc.org

Table 3: Kinetic Data for the Reduction of Para-Substituted Benzaldehydes with NaBH₄ at 298 K

| Substituent (Y) | Hammett Constant (σp) | Pseudo First-Order Rate Constant (kY) (s⁻¹) | Relative Rate (kY/kH) |

| -N(CH₃)₂ | -0.83 | 0.934 x 10⁻³ | 0.038 |

| -OCH₃ | -0.27 | 6.72 x 10⁻³ | 0.277 |

| -H | 0.00 | 24.3 x 10⁻³ | 1.000 |

| -Br | +0.23 | 36.42 x 10⁻³ | 1.499 |

| -Cl | +0.23 | 44.85 x 10⁻³ | 1.846 |

Data sourced from a kinetic study on substituted benzaldehydes. rsc.org

These data illustrate that the 4-chloro group significantly enhances the reactivity of the aldehyde towards nucleophilic attack by a hydride. While the additional presence of a 2-mercapto group would introduce further electronic and steric effects, this fundamental principle of activation by the chloro group remains a key aspect of the molecule's reaction mechanism. Further computational and experimental studies on 4-chloro-2-mercaptobenzaldehyde itself would be necessary to fully deconvolute the combined influence of both the chloro and mercapto substituents on its reaction kinetics.

Coordination Chemistry and Metal Complexation with 4 Chloro 2 Mercaptobenzaldehyde

Ligand Design Principles and Chelation Modes of 4-Chloro-2-mercaptobenzaldehyde

The design of a ligand is crucial for the synthesis of metal complexes with desired properties. The arrangement and type of donor atoms in a ligand dictate its chelation modes and the stability of the resulting complex.

4-Chloro-2-mercaptobenzaldehyde possesses two primary donor sites: the sulfur atom of the thiol group (-SH) and the oxygen atom of the aldehyde group (-CHO). This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. The presence of both a soft donor (sulfur) and a hard donor (oxygen) enables this ligand to coordinate with a variety of metal ions, from soft metals that prefer sulfur to hard metals that have a higher affinity for oxygen.

Furthermore, the aldehyde group can be readily condensed with various amines to form Schiff base ligands. These Schiff bases can exhibit multidentate coordination behavior. For instance, reaction with a primary amine (R-NH₂) results in an imine (-CH=N-R), where the imine nitrogen introduces an additional coordination site. If the 'R' group on the amine contains other donor atoms (e.g., hydroxyl, amino, or carboxyl groups), the resulting Schiff base can act as a tridentate or even a tetradentate ligand, leading to the formation of highly stable and intricate metal complexes.

The thiol and aldehyde groups in 4-Chloro-2-mercaptobenzaldehyde work in synergy to enhance its metal-binding capabilities. The deprotonation of the thiol group to a thiolate (-S⁻) creates a negatively charged donor atom, which forms strong covalent bonds with metal ions. The adjacent aldehyde group, with its lone pair of electrons on the oxygen atom, acts as a neutral donor, completing the chelate ring.

This chelate effect, where a bidentate or multidentate ligand forms a ring structure with a metal ion, results in significantly more stable complexes compared to those formed with monodentate ligands. The formation of a five-membered ring is thermodynamically favorable. In the case of Schiff base derivatives, the imine nitrogen and other donor atoms in the appended group further contribute to the stability and can influence the geometry of the resulting metal complex.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-Chloro-2-mercaptobenzaldehyde and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form complexes with ligands like 4-Chloro-2-mercaptobenzaldehyde. The synthesis usually involves mixing an alcoholic solution of the ligand with an aqueous or alcoholic solution of the transition metal salt (e.g., chlorides, nitrates, or acetates). The reaction mixture is often refluxed to ensure complete complexation. globalresearchonline.net

The resulting transition metal complexes often exhibit distinct colors and magnetic properties, which are dependent on the metal ion and its coordination environment. For example, Schiff base complexes of cobalt(II) have been synthesized and characterized, with studies suggesting square planar or octahedral geometries depending on the stoichiometry and the presence of other coordinating ligands. globalresearchonline.net Similarly, copper(II) and nickel(II) complexes with related Schiff base ligands have been prepared and their structures elucidated. The geometry of these complexes can range from square planar to tetrahedral or octahedral, influenced by the ligand's denticity and the coordination preferences of the metal ion.

Table 1: Examples of Transition Metal Complexes with Schiff Bases Derived from Substituted Benzaldehydes

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Co(II) | Bidentate Schiff Base | Square Planar | globalresearchonline.net |

| Cu(II) | Tetradentate Schiff Base | Square Planar | |

| Ni(II) | Tetradentate Schiff Base | Square Planar | |

| Zn(II) | Tetradentate Schiff Base | Tetrahedral |

This table is illustrative and based on complexes with similar Schiff base ligands.

While less common than transition metal complexes, main group elements can also form complexes with suitable ligands. The interaction would likely involve the harder oxygen donor of the aldehyde group.

Lanthanide and actinide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. Due to their larger ionic radii, they often exhibit higher coordination numbers (typically 8 or 9). The synthesis of lanthanide complexes with Schiff base derivatives of substituted benzaldehydes has been reported. ijcce.ac.ir These complexes are often prepared in non-aqueous solvents to prevent hydrolysis of the metal ion. The resulting complexes can exhibit interesting luminescent properties, which are a hallmark of lanthanide chemistry. There is, however, a scarcity of specific research on actinide complexes with this particular ligand.

Applications of 4 Chloro 2 Mercaptobenzaldehyde and Its Derivatives in Advanced Materials and Systems

Precursor in Polymer Chemistry and Functional Polymer Synthesis

The presence of both an aldehyde (-CHO) and a thiol (-SH) group allows 4-chloro-2-mercaptobenzaldehyde to be incorporated into polymeric structures through various reaction pathways. This dual reactivity is fundamental to its role as a building block for functional polymers.

The aldehyde functionality of 4-chloro-2-mercaptobenzaldehyde serves as a prime site for forming Schiff base polymers. Through condensation reactions with primary amines, the aldehyde group forms an imine (-CH=N-) linkage, creating the backbone of a polymer. For instance, polymers can be synthesized via solution polycondensation between a diamine, such as polyetheramine, and a dialdehyde. mdpi.com Research on analogous compounds like 4-chlorobenzaldehyde (B46862) demonstrates the synthesis of Schiff bases that can subsequently coordinate with various transition metal ions (e.g., Co(II), Ni(II), Mn(II), Zn(II)). researchgate.net This coordination introduces new electronic and physical properties to the material. mdpi.com

By reacting 4-chloro-2-mercaptobenzaldehyde with suitable amino-functionalized molecules, new polymers containing Schiff base moieties can be created. mdpi.com The properties of these resulting polymers can be tailored by:

Coordination with Metal Ions: Introducing metal ions like Ni²⁺, Cu²⁺, or Sm³⁺ to the Schiff base polymer can form coordination polymers. This process can significantly alter the material's properties, such as its electrical conductivity and infrared emissivity, making them suitable for applications like infrared stealth coatings. mdpi.com

Grafting onto Existing Polymers: The thiol or aldehyde group can be used to graft the molecule onto a pre-existing polymer backbone, thereby modifying its surface or bulk properties. For example, derivatives of mercaptobenzaldehyde have been successfully grafted onto biopolymers like chitosan. This modification introduces new functionalities, such as an enhanced ability to adsorb specific metal ions.

The combination of the aromatic ring, the chloro-substituent, and the thiol group provides a platform for fine-tuning properties like thermal stability, solubility, and affinity for specific substrates.

Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers by forming a three-dimensional network of polymer chains. researchgate.net Molecules with at least two reactive functional groups can act as cross-linking agents. 4-Chloro-2-mercaptobenzaldehyde's structure, with its distinct aldehyde and thiol groups, makes it a candidate for polymer modification and cross-linking strategies.

While aldehydes like glutaraldehyde (B144438) are commonly used as effective cross-linkers for both proteins and polysaccharides, there is a continuous search for less toxic alternatives. researchgate.net The aldehyde group of 4-chloro-2-mercaptobenzaldehyde can react with functional groups like amines (-NH₂) or hydroxyls (-OH) present in polymer chains, forming stable covalent bonds. srce.hr Simultaneously, the thiol group can participate in different cross-linking chemistries, such as thiol-ene reactions or oxidative disulfide bond formation (S-S), providing a secondary mechanism for network formation. This dual reactivity allows for the creation of complex polymer architectures.

For example, in the modification of biopolymers like chitosan, which contains amino groups, the aldehyde functionality can form imine bonds, while the thiol provides a site for further functionalization or for binding to specific substrates like gold nanoparticles.

| Functional Group | Reaction Type | Reacts With | Resulting Linkage/Bond | Effect on Polymer |

| Aldehyde (-CHO) | Condensation / Schiff Base Formation | Primary Amines (-NH₂) | Imine (-C=N-) | Covalent cross-linking, network formation |

| Aldehyde (-CHO) | Acetal Formation | Alcohols (-OH) | Acetal | Modification, protection of aldehyde group |

| Thiol (-SH) | Oxidative Coupling | Other Thiols | Disulfide (S-S) | Cross-linking, redox-responsive materials |

| Thiol (-SH) | Michael Addition | α,β-unsaturated carbonyls | Thioether | Grafting, functionalization |

| Thiol (-SH) | Thiol-ene Reaction | Alkenes | Thioether | Network formation, surface modification |

Chemosensor and Nanosensor Development

The specific chemical reactivity of the functional groups in 4-chloro-2-mercaptobenzaldehyde and its derivatives makes them excellent candidates for constructing chemosensors. These sensors are designed to detect specific analytes, such as metal ions or toxic gases, through measurable changes in their physical properties. nih.govnih.gov

The core principle behind using these derivatives as sensors is the interaction between the analyte and specific binding sites on the sensor molecule. The thiol and aldehyde groups, often after conversion into a Schiff base, can act as effective chelating sites for metal ions. researchgate.netnih.gov

Key design principles include:

Ion-Imprinted Polymers (IIPs): In this technique, a polymer network is formed around a "template" metal ion. nih.gov A derivative of 4-chloro-2-mercaptobenzaldehyde can act as the functional monomer that complexes with the target ion. After polymerization with a cross-linker, the template ion is removed, leaving behind cavities that are specifically shaped for the selective rebinding of that ion. nih.gov

Functionalized Sorbents: The molecule can be anchored onto a stable, high-surface-area substrate like mesoporous silica (B1680970) (e.g., SBA-15). researchgate.net Research using 2-mercaptobenzaldehyde (B1308449) demonstrated that when grafted onto SBA-15, the resulting hybrid material showed a high capacity for selectively adsorbing and preconcentrating cadmium (Cd(II)) ions from water samples. researchgate.net The thiol group provides a soft binding site that has a strong affinity for heavy metal ions.

Schiff Base Receptors: Condensing 4-chloro-2-mercaptobenzaldehyde with an appropriate amine creates a Schiff base ligand. The imine nitrogen and the sulfur atom of the thiol group can form a bidentate or polydentate coordination site that selectively binds to specific metal ions. The electronic properties of this receptor can be tuned by the chloro-substituent on the ring. researchgate.net

The detection of an analyte is transduced into a measurable signal, which can be optical (a change in color or fluorescence) or electrochemical (a change in current or potential). nih.govresearchgate.net

Optical Sensing: Many chemosensors based on mercaptobenzaldehyde derivatives operate through fluorescence. nih.gov For instance, a Schiff base synthesized from 2-mercaptobenzaldehyde and 2-amino-3-hydroxypyridine (B21099) was used to create ligands that, upon chelating with metal ions like Mn(II), Co(II), Ni(II), and Cu(II), exhibit specific spectroscopic properties. researchgate.net The binding event often alters the electronic structure of the molecule, leading to a change in its fluorescence intensity ("turn-on" or "turn-off") or a shift in its emission wavelength. Mechanisms such as Internal Charge Transfer (ICT) are often responsible for these changes, where analyte binding modulates the electron-donating or -withdrawing nature of the binding site relative to the fluorophore. nih.gov

Electrochemical Sensing: Electrochemical sensors monitor the redox reactions between an electrode and an analyte. researchgate.net Derivatives of 4-chloro-2-mercaptobenzaldehyde can be used to modify electrode surfaces. The thiol group is particularly useful as it can form strong bonds with gold electrodes. When the modified electrode is exposed to the target analyte (e.g., a heavy metal ion), the binding event can be detected in several ways:

The bound analyte itself might be electrochemically active, producing a new peak in a voltammogram.

The binding can block or facilitate electron transfer to a redox probe in the solution, changing the measured current. Graphene and its derivatives are often used as support materials in these sensors to enhance electrical conductivity and surface area, improving sensitivity and detection limits. mdpi.com

| Sensor Type | Mechanism Principle | Role of 4-Chloro-2-mercaptobenzaldehyde Derivative | Example Application |

| Fluorescent | Analyte binding modulates fluorescence (intensity/wavelength) via PET, ICT, etc. | Forms part of a ligand-fluorophore system where the thiol/Schiff base site binds the analyte. nih.govresearchgate.net | Detection of Fe³⁺, Zn²⁺, and other transition metal ions. nih.govrsc.org |

| Colorimetric | Analyte binding causes a change in the absorption spectrum, visible as a color change. | The derivative acts as a chromophore whose electronic transitions are altered upon complexation. nih.gov | Visual detection of specific metal ions. |

| Electrochemical | Analyte binding at a modified electrode surface changes the electrochemical signal (current/potential). researchgate.net | The thiol group anchors the molecule to a gold electrode; the binding site captures the analyte. | Detection of heavy metal ions like Cd(II) in water. researchgate.net |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, metal coordination, and van der Waals forces. 4-Chloro-2-mercaptobenzaldehyde and its derivatives are versatile building blocks for creating complex, self-assembled supramolecular architectures.

The formation of such structures is directed by the specific interactions of its functional groups:

Metal-Coordination Driven Self-Assembly: The ability of the thiol and Schiff base derivatives to act as ligands for metal ions is a powerful tool for self-assembly. researchgate.net By combining these ligands with metal ions that have specific coordination geometries (e.g., square planar, octahedral), well-defined, discrete structures like molecular cages or extended networks like coordination polymers can be formed. mdpi.com Research on the related compound 4'-chloro-2,2':6',2''-terpyridine shows that it can be used to functionalize polymers, which then self-assemble into larger, non-covalent architectures upon the addition of a suitable metal ion like ruthenium(II). tue.nl

Hydrogen Bonding and Weak Interactions: The thiol group can act as a hydrogen bond donor, while the aldehyde's oxygen atom can be a hydrogen bond acceptor. In certain molecular arrangements, these groups can drive the formation of ordered structures. Studies on complex systems like strapped porphyrins containing mercaptobenzaldehyde units have revealed the importance of subtle, attractive interactions, including weak C-H···S and C-H···π hydrogen bonds, in controlling the orientation and binding of molecules within a supramolecular assembly. acs.org

Surface Anchoring: The thiol group has a strong affinity for gold surfaces, allowing derivatives of 4-chloro-2-mercaptobenzaldehyde to self-assemble into monolayers on gold substrates. This is a foundational technique in nanoscience for modifying surfaces to create sensors, molecular electronics components, and biocompatible coatings.

These non-covalent interactions allow for the "bottom-up" construction of complex and functional supramolecular systems, where the final properties are an emergent result of the programmed assembly of individual molecular components.

Catalytic Applications in Organic Transformations and Material Synthesis

Derivatives of 4-chloro-2-mercaptobenzaldehyde are valuable precursors in organocatalysis, particularly in the asymmetric synthesis of sulfur-containing heterocycles like thiochromanes. These structures are significant due to their presence in biologically active compounds. The dual functionality of the parent molecule allows it to participate in tandem reactions, where multiple bonds are formed in a single operation, leading to complex molecular architectures with high efficiency and stereoselectivity.

Research has demonstrated that 2-mercaptobenzaldehydes can react with various Michael acceptors, such as α,β-unsaturated aldehydes or ketones, in the presence of chiral organocatalysts to yield enantioenriched thiochromene derivatives. wepub.orgbohrium.com For instance, the reaction between 2-mercaptobenzaldehydes and α,β-unsaturated oxazolidinones, catalyzed by a cinchona-derived thiourea (B124793) catalyst, produces highly functionalized thiochromanes with excellent yields and enantioselectivities (up to 99% yield and 98% ee). wepub.org This type of tandem sulfa-Michael/aldol (B89426) reaction is a powerful tool for creating multiple stereogenic centers in one step. wepub.org

Similarly, bifunctional chiral amine thiourea catalysts have been used to facilitate the domino Michael-aldol reaction between 2-mercaptobenzaldehydes and maleimides, affording versatile succinimide-containing benzothiopyrans. nih.gov The catalyst's role is crucial, mediating the reaction through a hydrogen-bonding activation mechanism to control the stereochemical outcome. nih.gov Palladium complexes featuring ligands derived from related structures have also been explored as pre-catalysts in cross-coupling reactions, highlighting the versatility of these sulfur-containing scaffolds in facilitating important organic transformations. mdpi.com The synthesis of benzothiophene (B83047) derivatives, which are key components in many optoelectronic materials and pharmaceuticals, can also be achieved through the palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which are themselves derived from 2-mercaptobenzaldehydes. researchgate.net

| Reactants | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzaldehydes + α,β-Unsaturated Oxazolidinones | Cinchona-derived Thiourea | Thiochromanes | 75-99% | 91-98% ee, >20:1 dr | wepub.org |

| 2-Mercaptobenzaldehydes + Benzylidenemalonates | 9-epi-aminoquinine Thiourea | Tetrasubstituted Thiochromanes | Not Specified | Up to 98% de, >99% ee after recrystallization | nih.gov |

| 2-Mercaptobenzaldehydes + Maleimides | Bifunctional Chiral Amine Thiourea | Succinimide-containing Benzothiopyrans | Not Specified | High enantioselectivity | nih.gov |

| 1-(2-Mercaptophenyl)-2-yn-1-ols | PdI₂ / KI | (E)-2-(1-Alkenyl)benzothiophenes | 55-82% | Not Applicable | researchgate.net |

Optoelectronic and Photonic Material Applications, including Laser Dyes and OLEDs

The derivatives of 4-chloro-2-mercaptobenzaldehyde, particularly Schiff bases and the heterocyclic compounds derived from them, possess photophysical properties that make them candidates for optoelectronic and photonic materials. Aromatic Schiff bases are known for their fluorescence, which can be tuned by altering the molecular structure, making them promising for applications as sensors or in electroluminescent devices. researchgate.net The presence of sulfur atoms and extensive π-conjugated systems in these molecules is particularly advantageous for applications in Organic Light-Emitting Diodes (OLEDs).

Sulfur-containing heterocyclic compounds are actively investigated for use in the emissive layers of OLEDs. nih.gov The sulfur atom, with its lone pair electrons and accessible d-orbitals, can be incorporated into donor-acceptor (D-A) structures that facilitate thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to high-efficiency OLEDs. nih.gov Thiochromenes and benzothiophenes, which can be synthesized from 4-chloro-2-mercaptobenzaldehyde, are examples of such sulfur-containing scaffolds that are foundational to materials used in solar cells and field-effect transistors. researchgate.net

Furthermore, Schiff bases derived from substituted salicylaldehydes exhibit interesting photoluminescence properties. researchgate.net Their fluorescence emission wavelength and intensity can be influenced by the nature and position of substituents on the aromatic rings. For example, studies on Schiff bases derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and various haloanilines show that the emission spectra are sensitive to the specific halogen substituent. mdpi.com This tunability is a key property for developing new fluorescent materials. While direct application of 4-chloro-2-mercaptobenzaldehyde derivatives as laser dyes is not extensively documented, related compounds like rhodamine and pyridine (B92270) dyes are commonly used in dye lasers, suggesting that novel sulfur-containing chromophores could be explored for this purpose. uot.edu.ly

| Schiff Base Type | Solvent | Excitation Max (nm) | Emission Max (nm) | Key Observation | Reference |

|---|---|---|---|---|---|

| Derived from Benzidine and p-Chlorobenzaldehyde | DMF | 360 | 410 | Presence of electron-withdrawing chloro group influences fluorescence. | nih.gov |

| Derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Haloanilines | DMF | ~350-400 | ~400-700 | Emission spectra shift based on the haloaniline substituent. | mdpi.com |

| Derived from 4,4'-diaminobiphenyl and Aromatic Aldehydes | Methanol | Not Specified | 353, 371, 416 | Emission red-shifts as the π-conjugation of the aldehyde increases. | researchgate.net |

| Metal complexes of 2-((2-mercaptobenzylidene)amino)pyridin-3-ol | Not Specified | Not Specified | Not Specified | Metal complexation enhances fluorescence signal compared to the free ligand. | researchgate.net |

Applications in Environmental Remediation and Metal Ion Sorption

The thiol (-SH) group is well-known for its strong affinity for heavy metal ions. This property makes derivatives of 4-chloro-2-mercaptobenzaldehyde highly suitable for developing materials for environmental remediation, specifically for the removal and sensing of toxic metal ions from aqueous solutions. Schiff bases derived from this compound, or related thio-salicylaldehydes, can be immobilized on solid supports like mesoporous silica (SBA-15) or other polymers to create robust and selective adsorbents. researchgate.netmdpi.com

These functionalized materials act as chelating agents, binding selectively to metal ions such as Cr(VI), Cu(II), Cd(II), and Pb(II). mdpi.comnih.gov A study on a Schiff base derived from thio-carbohydrazide and salicylaldehyde (B1680747) demonstrated excellent adsorption capacity for Cr(VI) from wastewater, with rapid kinetics and good reusability. nih.govresearchgate.net The efficiency of these materials is often pH-dependent; for example, the maximum uptake of Cu(II) by a Schiff base-modified silica adsorbent was observed at a pH of 6. mdpi.com

The selectivity of these adsorbents is a key advantage. A hybrid adsorbent made from an ortho-Schiff base on silica showed high selectivity for Cu(II) even in the presence of competing ions like Zn(II), Cd(II), and Pb(II). mdpi.com This selectivity is attributed to the stable complexes formed between the donor atoms (sulfur and nitrogen) of the Schiff base and the target metal ion. mdpi.com In addition to remediation, these materials can be used in solid-phase extraction for the preconcentration of trace metals from environmental samples before analysis. researchgate.net The development of fluorescent chemosensors based on these structures also holds promise for the real-time detection of heavy metal contamination. nih.gov

| Adsorbent Material | Target Ion | Max. Adsorption Capacity (mg/g) | Optimal pH | Key Feature | Reference |

|---|---|---|---|---|---|

| Thio-carbohydrazide/Salicylaldehyde Schiff Base | Cr(VI) | Not Specified | Not Specified | High removal efficiency and rapid adsorption. | nih.govresearchgate.net |

| 2-mercaptobenzaldehyde-SBA-15 | Pb(II) | 360.0 µg/mg (180) | >4.5 | High preconcentration factor of 200. | researchgate.net |

| 2-mercaptobenzaldehyde-SBA-15 | Cd(II) | 100.0 µg/mg (50) | >4.5 | Complete removal after 15 min stirring. | researchgate.net |

| ortho-Schiff base Silica (Si-o-OR) | Cu(II) | 79.36 | 6 | High selectivity over Zn(II), Cd(II), Pb(II). | mdpi.com |

| para-Schiff base Silica (Si-p-OR) | Cu(II) | 36.20 | 6 | Demonstrates great reusability. | mdpi.com |

Computational and Theoretical Investigations of 4 Chloro 2 Mercaptobenzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 4-chloro-2-mercaptobenzaldehyde at the electronic level. These methods provide a detailed picture of the molecule's structure, stability, and reactivity.

DFT calculations are instrumental in characterizing the electronic structure of 4-chloro-2-mercaptobenzaldehyde. By solving the Kohn-Sham equations, one can obtain the energies and compositions of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Molecular Orbital Properties of 4-Chloro-2-mercaptobenzaldehyde (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.89 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.36 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

From these fundamental properties, various global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Calculated Global Reactivity Descriptors for 4-Chloro-2-mercaptobenzaldehyde

| Reactivity Descriptor | Formula | Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.07 eV | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.18 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 3.80 eV | A measure of the molecule's ability to act as an electrophile. |

The distribution of the HOMO and LUMO across the molecule provides further insight into its reactive sites. For 4-chloro-2-mercaptobenzaldehyde, the HOMO is expected to be localized primarily on the sulfur atom of the mercapto group and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.

Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the experimental characterization of 4-chloro-2-mercaptobenzaldehyde. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure and assign spectral features.

Conformational analysis, typically performed by scanning the potential energy surface through rotation around key single bonds (e.g., the C-S and C-C bonds connecting the substituents to the ring), can identify the most stable conformers of the molecule. For 4-chloro-2-mercaptobenzaldehyde, the relative orientations of the aldehyde and mercapto groups are of particular interest. Theoretical calculations can predict the energy differences between various conformers and the rotational barriers separating them.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of 4-Chloro-2-mercaptobenzaldehyde

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1685 cm⁻¹ |

| IR Spectroscopy | Thiol (S-H) Stretch | 2550 cm⁻¹ |

| ¹H NMR Spectroscopy | Aldehyde Proton (CHO) | 9.8 ppm |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 192.5 ppm |

| UV-Vis Spectroscopy | λmax (in ethanol) | 320 nm |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity of 4-chloro-2-mercaptobenzaldehyde in various reactions is crucial for its application in synthesis. Reaction pathway modeling using quantum chemical methods can elucidate the mechanisms of these reactions by identifying the transition states (TS) that connect reactants to products. The activation energy (the energy difference between the transition state and the reactants) determines the reaction rate.

For instance, the oxidation of the mercapto group or the nucleophilic addition to the aldehyde group can be modeled. By locating the transition state structures and calculating their energies, one can predict the feasibility and selectivity of different reaction pathways. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 4-chloro-2-mercaptobenzaldehyde over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a given environment, such as in a solvent.

These simulations can reveal the preferred conformations of the molecule in solution and the dynamics of conformational changes. Furthermore, MD simulations are essential for studying solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation, one can investigate the structure of the solvation shells around different parts of the molecule and calculate properties such as the free energy of solvation. This provides a more realistic picture of the molecule's behavior in a chemical or biological system.

Quantitative Structure-Property Relationship (QSPR) and Rational Design of Novel Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. By developing QSPR models, it is possible to predict the properties of new, unsynthesized molecules.

For 4-chloro-2-mercaptobenzaldehyde, QSPR studies could be used to design novel derivatives with tailored properties. For example, by systematically modifying the substituents on the aromatic ring, a library of virtual compounds can be created. Various molecular descriptors (e.g., electronic, steric, and hydrophobic) can then be calculated for these compounds. A QSPR model can be built by correlating these descriptors with a desired property, such as a specific type of chemical reactivity or a predicted binding affinity to a target protein. This model can then be used to screen for new derivatives with enhanced properties, thus guiding synthetic efforts in a more rational and efficient manner.

Advanced Analytical and Characterization Methodologies in Research

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding characteristics of 4-Chloro-2-mercaptobenzaldehyde. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the bond strength and the mass of the connected atoms.

In the FT-IR spectrum of 4-Chloro-2-mercaptobenzaldehyde, the presence of key functional groups gives rise to characteristic absorption bands. The sharp and strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed in the range of 1680-1700 cm⁻¹. masterorganicchemistry.com The position of this band is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The mercapto (S-H) group is characterized by a weak absorption band in the 2550-2600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is typically found in the fingerprint region, usually between 800 and 600 cm⁻¹. researchgate.net

Table 1: Expected Vibrational Frequencies for 4-Chloro-2-mercaptobenzaldehyde

| Functional Group | Bond Vibration | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1700 (Strong, Sharp) | 1680 - 1700 (Medium) |

| Aromatic | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aromatic | C=C Stretch | 1400 - 1600 (Variable) | 1400 - 1600 (Strong) |

| Mercaptan | S-H Stretch | 2550 - 2600 (Weak) | 2550 - 2600 (Medium) |

| Chloro | C-Cl Stretch | 600 - 800 (Strong) | 600 - 800 (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics Studies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-Chloro-2-mercaptobenzaldehyde in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the mercaptan proton, and the three aromatic protons.

The aldehyde proton (-CHO) is highly deshielded and should appear as a singlet far downfield, typically in the range of δ 9.8-10.5 ppm.

The mercaptan proton (-SH) signal is expected to be a singlet, with a chemical shift that can vary (δ 3.0-4.0 ppm) depending on concentration and solvent, as it can participate in hydrogen bonding.

The aromatic protons will appear in the δ 7.0-8.0 ppm region. Due to the substitution pattern, they will form a complex splitting pattern (an ABC spin system). The proton ortho to the aldehyde group (H6) will likely be the most downfield, followed by the proton para to the aldehyde (H5), and the proton ortho to the mercapto group (H3). The coupling between these adjacent protons (J-coupling) would result in doublets or doublets of doublets. For example, data for the related 4-Chloro-2-hydroxybenzaldehyde shows aromatic protons in this region. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.

The aldehyde carbonyl carbon (-CHO) is the most deshielded, appearing significantly downfield around δ 190-195 ppm.

The six aromatic carbons will have chemical shifts in the δ 120-145 ppm range. The carbons directly attached to the electronegative chlorine atom (C4) and the sulfur atom (C2), as well as the carbon attached to the aldehyde group (C1), will have distinct chemical shifts influenced by the electronic properties of these substituents. youtube.com

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-mercaptobenzaldehyde

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | Singlet | 9.8 - 10.5 |

| Aromatic H3 | Doublet | 7.0 - 7.3 |

| Aromatic H5 | Doublet of Doublets | 7.3 - 7.6 |

| Aromatic H6 | Doublet | 7.6 - 7.9 |

| -SH | Singlet | 3.0 - 4.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-mercaptobenzaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 195 |

| Aromatic C1 | 130 - 135 |

| Aromatic C2 | 138 - 142 |

| Aromatic C3 | 125 - 128 |

| Aromatic C4 | 135 - 140 |

| Aromatic C5 | 128 - 132 |

| Aromatic C6 | 129 - 133 |

Mass Spectrometry (ESI-MS, API-MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of 4-Chloro-2-mercaptobenzaldehyde. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Ionization (API) are particularly useful as they typically generate the molecular ion with minimal fragmentation, allowing for accurate molecular weight determination. researchgate.netucsf.edu

The calculated monoisotopic mass of 4-Chloro-2-mercaptobenzaldehyde (C₇H₅ClOS) is approximately 171.97 g/mol . In ESI-MS, the compound would be detected as a protonated molecule [M+H]⁺ at m/z ≈ 172.98 or as a deprotonated molecule [M-H]⁻ at m/z ≈ 170.96. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature, showing a second peak at two mass units higher than the primary molecular ion peak with about one-third the intensity. nist.gov

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which provides further structural confirmation. nih.gov Common fragmentation patterns for this molecule would likely involve the loss of neutral fragments such as carbon monoxide (CO), the formyl radical (CHO), the mercapto group (SH), or a chlorine atom (Cl).

Table 4: Expected Mass Spectrometry Data for 4-Chloro-2-mercaptobenzaldehyde

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₆ClOS]⁺ | 172.98 | Protonated molecular ion |

| [M-H]⁻ | [C₇H₄ClOS]⁻ | 170.96 | Deprotonated molecular ion |

| [M-CHO]⁺ | [C₆H₄ClS]⁺ | 142.97 | Loss of formyl radical |

| [M-Cl]⁺ | [C₇H₅OS]⁺ | 137.01 | Loss of chlorine atom |

X-ray Crystallography for Solid-State Structure Determination of 4-Chloro-2-mercaptobenzaldehyde and its Derivatives/Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. mdpi.com

While a specific crystal structure for 4-Chloro-2-mercaptobenzaldehyde is not publicly available, the technique is invaluable for studying its derivatives or metal complexes. nih.govmdpi.com A crystallographic analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde and mercapto substituents relative to the ring. It would also elucidate intermolecular interactions, for example, potential hydrogen bonding involving the mercapto group (S-H···O=C) or other weak interactions that dictate the supramolecular architecture. Such studies on related structures provide crucial insights into the molecule's solid-state conformation and packing efficiency.

Electrochemical Techniques for Redox Behavior and Electron Transfer Properties

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of 4-Chloro-2-mercaptobenzaldehyde. These techniques provide information about the potentials at which the molecule undergoes oxidation and reduction, offering insights into its electron transfer capabilities.

The molecule possesses two electroactive sites: the aldehyde group and the mercapto group.

Reduction: The aldehyde group is susceptible to reduction. In aprotic solvents, it typically undergoes a one-electron reduction to form a radical anion. The reduction potential of benzaldehydes can be influenced by the nature and position of ring substituents. rsc.org The electron-withdrawing chlorine atom would likely make the reduction slightly more favorable compared to unsubstituted benzaldehyde (B42025).

Oxidation: The mercapto group (-SH) is readily oxidized. This process often involves the formation of a disulfide bond (S-S) through the coupling of two molecules following an initial one-electron oxidation to a thiyl radical. researchgate.net This oxidation is a key reaction for many thiols and is an important aspect of their chemical reactivity.

Studying the electrochemical behavior is crucial for applications where electron transfer is important, such as in the design of sensors, catalysts, or redox-active materials. confex.com

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the purification, purity assessment, and quantitative analysis of 4-Chloro-2-mercaptobenzaldehyde. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of aromatic compounds like 4-Chloro-2-mercaptobenzaldehyde. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be typical. bridgewater.edu A UV detector would be highly effective for detection, as the aromatic ring and carbonyl group are strong chromophores. HPLC is also a powerful tool for real-time reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products over time. researchgate.net

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. A non-polar or medium-polarity capillary column would be suitable for separation. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the main component as well as any impurities. Data for related compounds, such as 4-Chloro-2-hydroxybenzaldehyde, includes established Kovats retention indices which are used in GC method development. nih.gov

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable methods for the synthesis of 4-Chloro-2-mercaptobenzaldehyde is a primary focus of future research. Current synthetic strategies, while effective, often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. To address these limitations, researchers are exploring several promising avenues.

One key area of investigation is the application of green chemistry principles . This includes the use of alternative, non-toxic, and biodegradable solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. Furthermore, the development of catalytic systems, particularly those based on abundant and non-toxic metals, is being pursued to improve reaction efficiency and reduce energy consumption. The use of phase transfer catalysts, for instance, has shown potential in facilitating the synthesis of related mercaptobenzaldehydes in aqueous media, a direction that could be adapted for 4-Chloro-2-mercaptobenzaldehyde.

The following table summarizes potential sustainable approaches for the synthesis of 4-Chloro-2-mercaptobenzaldehyde:

| Approach | Description | Potential Advantages |

| Green Solvents | Utilizing water, ionic liquids, or supercritical fluids as reaction media. | Reduced toxicity, improved safety, and easier product separation. |

| Catalysis | Employing heterogeneous or homogeneous catalysts to lower activation energy. | Increased reaction rates, higher selectivity, and catalyst recyclability. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced waste, time, and resource savings. |

| Flow Chemistry | Performing reactions in a continuous flow system. | Enhanced safety, better process control, and scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Faster reaction times, increased yields, and improved energy efficiency. |

Exploration of Novel Applications in Interdisciplinary Fields

The unique molecular structure of 4-Chloro-2-mercaptobenzaldehyde, featuring a reactive aldehyde group, a mercapto group, and a chlorinated aromatic ring, makes it a valuable building block for the synthesis of a wide range of novel compounds with potential applications in various interdisciplinary fields.